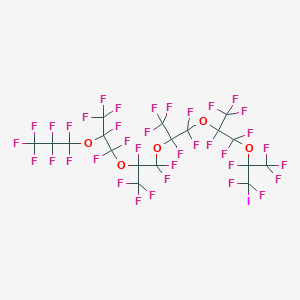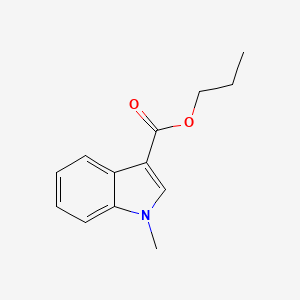
5-Bromo-nicotinic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-nicotinic acid butyl ester, also known as tert-Butyl 5-bromonicotinate, is a chemical compound with the molecular formula C10H12BrNO2 . It is also referred to by other names such as 2-Methyl-2-propanyl 5-bromonicotinate and 3-Pyridinecarboxylic acid, 5-bromo-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms . The average mass of the molecule is 258.112 Da, and the monoisotopic mass is 257.005127 Da .Aplicaciones Científicas De Investigación
Electron-Impact Ionization and Regioselective Proton Affinities
A study by Opitz (2007) investigated the electron-impact ionization mass spectra, ionization, and appearance energies of benzoic acid, nicotinic acid, and their n-butyl esters. This research provided valuable insights into the molecular ions' fragmentation pathways, gas-phase formation enthalpies, and calculated proton affinities for nicotinic acid and its n-butyl ester. The study concluded that the transfer of two H-atoms from the ester chain is controlled by a charge switching between the carboxylic oxygen atoms, leading to a regiospecific protonation site. This information is crucial for understanding the chemical behavior and potential applications of 5-Bromo-nicotinic acid butyl ester and related compounds in various scientific domains (Opitz, 2007).
Lipophilicity and Drug Release Rates
Another area of application involves the study of drug lipophilicity on in vitro release rates from oil vehicles, using nicotinic acid esters as model prodrug derivatives. Research by Larsen et al. (2001) explored how the lipophilicity of nicotinic acid esters, including butyl nicotinate, affects their transfer from oil vehicles to aqueous buffer phases. This study offers insights into optimizing drug delivery systems based on the chemical properties of nicotinic acid esters, potentially including this compound (Larsen et al., 2001).
Chromatographic Separation and Stability
Research on the chromatographic separation and chemical stability of nicotinic acid and its esters, including butyl nicotinate, highlights another significant application area. Studies by Pyka et al. (2007) and Parys & Pyka (2010) have demonstrated methods for evaluating the separation effect and chemical stability of these compounds, providing a foundation for further research and development in pharmaceutical and chemical synthesis fields (Pyka & Klimczok, 2007); (Parys & Pyka, 2010).
Antimicrobial Activity
Furthermore, the synthesis and evaluation of 3-coumarinoyl pyridinium and quinolinium bromides, derived from nicotinic acid esters for their antimicrobial activity, represent a direct application of nicotinic acid esters in developing new antimicrobial agents. The work by Porwal et al. (2009) on synthesizing these compounds and testing their antibacterial activity provides a pathway for the use of nicotinic acid esters in medicinal chemistry and drug development (Porwal, Jayashree, & Attimarad, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
butyl 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZAVBVHHUZBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)